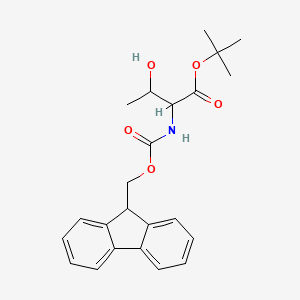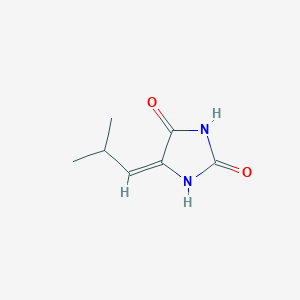![molecular formula C9H10ClN3 B12831503 3-Chloro-7-isopropyl-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B12831503.png)
3-Chloro-7-isopropyl-7H-pyrrolo[2,3-c]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-7-isopropyl-7H-pyrrolo[2,3-c]pyridazine is a heterocyclic compound with the following chemical structure:
Structure:
It is also known by its IUPAC name : It is also known by its IUPAC name: 3-chloro-7H-pyrrolo[2,3-c]pyridazine . The molecular formula is C₆H₄ClN₃ , and its molecular weight is approximately 153.57 g/mol .
Métodos De Preparación
Synthetic Routes:: The synthetic routes for 3-Chloro-7-isopropyl-7H-pyrrolo[2,3-c]pyridazine involve cyclization reactions. One common method is the reaction of an appropriate precursor with a chlorinating agent. Detailed reaction conditions and specific reagents can be found in the literature.
Industrial Production:: While industrial-scale production methods are not widely documented, research laboratories typically prepare this compound using custom synthetic routes.
Análisis De Reacciones Químicas
Reactivity:: 3-Chloro-7-isopropyl-7H-pyrrolo[2,3-c]pyridazine can participate in various chemical reactions, including:
- Substitution reactions : It can undergo nucleophilic substitution reactions at the chloro position.
- Oxidation and reduction reactions : Depending on the functional groups present, it may be oxidized or reduced.
- Cyclization reactions : Given its pyrrolo[2,3-c]pyridazine core, it can form additional rings under suitable conditions.
- Chlorinating agents : Used for introducing the chlorine atom.
- Nucleophiles : For substitution reactions.
- Oxidizing or reducing agents : Depending on the desired transformation.
Major Products:: The major products formed during these reactions depend on the specific reaction conditions and the substituents present. Isopropyl groups and other substituents can influence regioselectivity and product formation.
Aplicaciones Científicas De Investigación
3-Chloro-7-isopropyl-7H-pyrrolo[2,3-c]pyridazine finds applications in various scientific fields:
- Medicinal Chemistry : Researchers explore its potential as a scaffold for drug development.
- Biological Studies : It may serve as a probe to investigate biological pathways.
- Materials Science : Its unique structure could be useful for designing functional materials.
Mecanismo De Acción
The exact mechanism of action for this compound depends on its specific application. It may interact with cellular targets, enzymes, or receptors, leading to various effects. Further research is needed to elucidate its precise mode of action.
Comparación Con Compuestos Similares
While 3-Chloro-7-isopropyl-7H-pyrrolo[2,3-c]pyridazine is relatively unique due to its specific fused ring system, similar compounds include other pyrrolopyridazines and related heterocycles.
Remember that this compound’s properties and applications are continually explored, and further research will enhance our understanding.
Propiedades
Fórmula molecular |
C9H10ClN3 |
|---|---|
Peso molecular |
195.65 g/mol |
Nombre IUPAC |
3-chloro-7-propan-2-ylpyrrolo[2,3-c]pyridazine |
InChI |
InChI=1S/C9H10ClN3/c1-6(2)13-4-3-7-5-8(10)11-12-9(7)13/h3-6H,1-2H3 |
Clave InChI |
PMQRFXHFOJAKMC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C=CC2=CC(=NN=C21)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methyl-1H-benzo[d]imidazole-7-carbonitrile](/img/structure/B12831421.png)



![1-(Bicyclo[1.1.1]pentan-1-yl)-4-phenylpiperidine](/img/structure/B12831452.png)

![1,1'-[(1R)-2,2',3,3'-Tetrahydro-3,3,3',3',5,5'-hexamethyl-1,1'-spirobi[1H-indene]-7,7'-diyl]bis[1,1-diphenylphosphine oxide]](/img/structure/B12831458.png)
![(5S,8S)-8-[[[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy]methyl]-8-phenyl-1,7-diazaspiro[4.5]decan-2-one](/img/structure/B12831465.png)



![(S)-3,4-Dihydro-2H-pyrano[3,2-c]pyridin-4-ol](/img/structure/B12831488.png)
![3-[(3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B12831490.png)
![2,6,8-Tribromoimidazo[1,2-a]pyridine](/img/structure/B12831493.png)
